molecular formula C6H5Cl2N B025698 3,4-Dichloro-2-methylpyridine CAS No. 103949-58-2

3,4-Dichloro-2-methylpyridine

Cat. No.: B025698
CAS No.: 103949-58-2
M. Wt: 162.01 g/mol
InChI Key: RKTIAZVXWYFNJG-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylpyridine is a chlorinated pyridine derivative with the molecular formula C6H5Cl2N. It is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Comparison with Similar Compounds

  • 2,4-Dichloro-3-methylpyridine
  • 3,5-Dichloro-2-methylpyridine
  • 2-Chloro-4-methylpyridine

Comparison: 3,4-Dichloro-2-methylpyridine is unique due to the specific positioning of the chlorine atoms and the methyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

3,4-dichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTIAZVXWYFNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620154
Record name 3,4-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103949-58-2
Record name 3,4-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium nitrite (36 g) was added in portions to a stirred solution of 4 -amino-3 -chloro-2 -picoline (24.85 g) in conc. hydrochloric acid (750 ml) cooled to 0°-5°. After 1 hour at 0°-5 ° and a further 2 hours at room temperature the mixture was basified (NaOH), allowing the temperature to rise to ca. 50°, and extracted with ether. After drying (K2CO3 ), the extract was evaporated to dryness to give 3,4 -dichloro-2 -picoline (26.5 g) as a low melting solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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